

3-Bromo-1H-indole-6-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-indole-6-carboxylic acid

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An In-depth Technical Guide to **3-Bromo-1H-indole-6-carboxylic acid**

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **3-Bromo-1H-indole-6-carboxylic acid**. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed data, experimental insights, and visualization of related biological pathways.

Chemical Identity and Structure

3-Bromo-1H-indole-6-carboxylic acid is a substituted indole derivative. The indole scaffold is a common motif in biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position provides specific steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

- IUPAC Name: **3-bromo-1H-indole-6-carboxylic acid**
- Molecular Formula: C₉H₆BrNO₂[\[1\]](#)[\[2\]](#)
- Canonical SMILES: C1=CC2=C(C=C1C(=O)O)NC(=C2)Br
- InChI Key: InChI=1S/C9H6BrNO2/c10-7-5-11-8-3-1-2-4(9(12)13)6(8)7/h1-3,5,11H,(H,12,13)

Physicochemical Properties

Quantitative data for **3-Bromo-1H-indole-6-carboxylic acid** is not extensively available in the public literature. However, data for closely related isomers are presented below for comparative purposes.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	219508-19-7	
Molecular Weight	240.06 g/mol	[1]
Appearance	White or light yellow powder (Isomer: 6-Bromo-1H-indole-3-carboxylic acid)	[1]
Melting Point	238-240 °C (decomposes) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)	[3]
Boiling Point	240 °C (lit.) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)	[3]
Density	1.838 g/cm ³ (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)	[3]
pKa	3.68 ± 0.30 (Predicted) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid)	[3]

Spectroscopic Data

Detailed spectroscopic data for **3-Bromo-1H-indole-6-carboxylic acid** is not readily available. The following table provides representative data from related bromo-indole derivatives to give an expected range of spectral characteristics.

Table 2: Representative Spectroscopic Data of Related Bromo-Indole Derivatives

Data Type	Compound	Key Signals and Observations	Source
¹ H NMR	1-(6-bromo-1H-indol-3-yl)propan-1-one (400 MHz, CD ₃ COCD ₃)	δ 8.24 (d, J = 8.5 Hz, 1H, H-4); 8.23 (s, 1H, H-7); 7.69 (s, 1H, H-2); 7.33 (dd, J = 1.8 and 8.5 Hz, 1H, H-5)	[4]
¹³ C NMR	1-(6-bromo-1H-indol-3-yl)propan-1-one (100 MHz, CD ₃ COCD ₃)	δ 195.5 (C=O); 137.8 (C-8); 133.8 (C-2); 125.0 (C-5); 124.7 (C-9); 123.8 (C-4); 116.9 (C-3); 115.8 (C-7); 114.7 (C-6)	[4]
Mass Spec. (EI-MS)	1-(6-bromo-1H-indol-3-yl)propan-1-one	m/z (%): 252 (4) M ⁺ , 251 (20), 224 (94), 222 (100), 194 (12), 143 (15), 115 (24)	[4]
Mass Spec. Fragmentation	General Carboxylic Acids	Prominent peaks from the loss of •OH (M-17) and •COOH (M-45) are characteristic.	[5]

Synthesis and Reactivity

While a specific, documented synthesis for **3-Bromo-1H-indole-6-carboxylic acid** was not found in the provided search results, a general synthetic strategy can be proposed based on established indole chemistry. A plausible route would involve the bromination of a suitable 1H-indole-6-carboxylic acid precursor.

A regioselective synthesis for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, has been developed, highlighting that control of substitution patterns on the indole ring is a key challenge.[6] The carboxylic acid moiety allows for standard derivatization, such as esterification or amidation, to produce a library of compounds for biological screening.

Applications in Drug Development

Indole derivatives are crucial building blocks in synthesizing pharmaceuticals.^[7] Bromo-substituted indole carboxylic acids, in particular, serve as key intermediates in the development of therapeutic agents.

- **Anticancer Agents:** A related isomer, 5-Bromo-1H-indole-3-carboxylic acid, is used as an intermediate for synthesizing inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase.^[3] These inhibitors disrupt angiogenesis, a critical process in tumor growth and metastasis.^[3]
- **Neurological Disorders:** 6-Bromo-1H-indole-3-carboxylic acid is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.^[1]
- **Antimicrobial Agents:** Indole-based compounds, including bromo-substituted derivatives, have been investigated for their antimicrobial properties and their ability to potentiate existing antibiotics.^[8]

Biological Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy. Inhibitors derived from bromo-indole-carboxylic acid precursors can block the ATP-binding site of the tyrosine kinase domain, thereby inhibiting downstream signaling.

Caption: VEGFR-2 signaling pathway and inhibition by an indole-based drug.

General Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel indole derivative for drug discovery purposes.

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Caption: General workflow for synthesis and evaluation of indole derivatives.

Experimental Protocols

General Protocol for Amide Coupling

This protocol is adapted from the synthesis of indole-3-carboxamido-polyamine conjugates and is a general method for creating amide derivatives from the carboxylic acid group.[\[8\]](#)

- Activation: Dissolve **3-Bromo-1H-indole-6-carboxylic acid** (1.0 equiv.), EDC·HCl (1.3 equiv.), and HOBt (1.3 equiv.) in a suitable dry solvent (e.g., CH_2Cl_2 or DMF).
- Stirring: Stir the solution at 0 °C for 10-15 minutes under an inert atmosphere (e.g., Nitrogen).
- Amine Addition: Add the desired primary or secondary amine (1.0 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).
- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with water or saturated aqueous NaHCO_3 . Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for Single-Crystal X-ray Diffraction

This protocol is based on the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid and is used for unambiguous structure determination of crystalline solids.[\[2\]](#)[\[7\]](#)

- Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system (e.g., methanol). Allow the solvent to evaporate slowly in a dark, vibration-free environment over several days to grow single crystals suitable for diffraction.[\[7\]](#)
- Data Collection: Mount a suitable crystal on a diffractometer (e.g., Rigaku SCXmini).[\[2\]](#) Collect diffraction data at a controlled temperature (e.g., 293 K) using an appropriate radiation source (e.g., Mo K α).[\[2\]](#)

- Data Reduction: Process the collected data, including integration of reflection intensities and applying corrections for absorption.[2]
- Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine the structural model against the experimental data (e.g., using SHELXL97).[2] This process yields precise bond lengths, angles, and information on intermolecular interactions like hydrogen bonding.[2]

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- To cite this document: BenchChem. [3-Bromo-1H-indole-6-carboxylic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283764#3-bromo-1h-indole-6-carboxylic-acid-chemical-structure-and-properties>

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